3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid
CAS No.: 1142209-50-4
Cat. No.: VC2478691
Molecular Formula: C10H11N5O3S2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid - 1142209-50-4](/images/structure/VC2478691.png)
Specification
CAS No. | 1142209-50-4 |
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Molecular Formula | C10H11N5O3S2 |
Molecular Weight | 313.4 g/mol |
IUPAC Name | 3-[5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid |
Standard InChI | InChI=1S/C10H11N5O3S2/c1-2-5-12-15-10(20-5)11-8(18)9-14-13-6(19-9)3-4-7(16)17/h2-4H2,1H3,(H,16,17)(H,11,15,18) |
Standard InChI Key | ISIAWXAYUSUEIU-UHFFFAOYSA-N |
SMILES | CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)CCC(=O)O |
Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid is a complex heterocyclic compound with multiple systematic identifiers used across chemical databases and research literature. The compound is primarily identified by its CAS Registry Number 1142209-50-4, which provides a unique, unambiguous reference for this specific chemical entity. The IUPAC name for this compound is 3-[5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid, which systematically describes its structural components and their arrangement.
In chemical databases and catalogs, this compound may also be referenced by alternative names, including 1,3,4-thiadiazole-2-propanoic acid, 5-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-, which emphasizes different structural aspects of the molecule . For laboratory and inventory purposes, it may be assigned additional identifiers such as MFCD12028261, which serves as a reference code in certain chemical databases . The PubChem Compound identifier 25220636 provides access to additional structural and property information in public chemical databases.
These various nomenclature systems ensure that researchers can unambiguously identify and reference this compound across different contexts and information sources. The systematic naming approach reflects the compound's complex structure with multiple functional groups and heterocyclic components.
Structural Features and Molecular Architecture
The compound possesses a complex molecular architecture characterized by the presence of two 1,3,4-thiadiazole rings connected through an amide linkage. The first thiadiazole ring bears an ethyl substituent at the 5-position, while the second thiadiazole ring is functionalized with a propanoic acid side chain . This creates a molecule with multiple heteroatoms (nitrogen, oxygen, and sulfur) distributed throughout its framework.
The structural composition includes:
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Two 1,3,4-thiadiazole heterocyclic rings (containing nitrogen and sulfur atoms)
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An amide (carbamoyl) linking group connecting the two thiadiazole rings
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An ethyl substituent on one thiadiazole ring
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A propanoic acid chain attached to the second thiadiazole ring
This arrangement of functional groups creates a molecule with both polar and nonpolar regions, contributing to its unique physicochemical properties. The compound's structural features can be represented through various notation systems, as detailed in Table 1.
Table 1: Structural Representation Systems for 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid
Representation System | Notation |
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Molecular Formula | C10H11N5O3S2 |
SMILES | CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)CCC(=O)O |
InChI | InChI=1S/C10H11N5O3S2/c1-2-5-12-15-10(20-5)11-8(18)9-14-13-6(19-9)3-4-7(16)17/h2-4H2,1H3,(H,16,17)(H,11,15,18) |
Standard InChIKey | ISIAWXAYUSUEIU-UHFFFAOYSA-N |
The molecular structure features multiple potential hydrogen bond donors and acceptors, including the NH group of the amide linkage and the carboxylic acid group . These structural elements contribute significantly to the compound's intermolecular interactions and solution behavior.
Chemical Reactivity and Functional Group Behavior
Reactivity Centers and Chemical Behavior
The chemical reactivity of 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid is dictated by its multiple functional groups and heterocyclic systems. The compound contains several reactive centers that can participate in various chemical transformations . The carboxylic acid group represents a primary site of reactivity, capable of undergoing esterification, amide formation, and salt formation with bases. This functional group can be utilized for conjugation to other molecules through carbodiimide coupling or similar methods.
The ethyl substituent and propanoic acid side chain offer opportunities for further functionalization through C-H activation chemistry or oxidation reactions, although these would typically require specialized catalytic systems. The thiadiazole rings themselves are generally stable under most conditions but may undergo ring-opening reactions under harsh conditions or specialized reagents.
Hydrogen Bonding and Intermolecular Interactions
The structure of 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid features multiple functional groups capable of participating in hydrogen bonding and other non-covalent interactions . The carboxylic acid group can function as both a hydrogen bond donor and acceptor, forming strong hydrogen bonds with complementary functional groups. Similarly, the NH group of the amide linkage serves as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor.
These hydrogen bonding capabilities significantly influence the compound's physical properties, including melting point, solubility, and crystal packing arrangement . In solution, these interactions affect solvation behavior and may contribute to self-association or aggregation at higher concentrations. The nitrogen atoms in the thiadiazole rings can also participate as hydrogen bond acceptors, further enhancing the compound's capacity for intermolecular interactions.
Beyond hydrogen bonding, the thiadiazole rings may engage in π-stacking interactions with other aromatic systems, while the sulfur atoms could participate in sulfur-π interactions or weak hydrogen bonding as acceptors. The ethyl substituent contributes hydrophobic interactions that may influence the compound's behavior in aqueous environments or interactions with biological systems .
Applications and Research Significance
Pharmaceutical and Medicinal Chemistry Applications
3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid has significant potential in pharmaceutical research and development due to its unique structural features. The compound is primarily used as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs), as noted by Molcore . The 1,3,4-thiadiazole scaffold present in this compound is of particular interest in medicinal chemistry due to its association with diverse pharmacological activities.
Thiadiazole-containing compounds have been extensively studied for their biological properties, including:
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Antimicrobial and antifungal activities
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Anti-inflammatory effects
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Anticonvulsant properties
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Anticancer potential
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Antihypertensive actions
The presence of two thiadiazole rings in this compound, connected by an amide linkage, may enhance or modify these biological activities compared to single-ring thiadiazole derivatives. The carboxylic acid functional group provides a convenient handle for further derivatization, potentially allowing for the creation of prodrugs, conjugates with targeting moieties, or compounds with improved pharmacokinetic properties.
Structure-Activity Relationships and Design Considerations
The structural features of 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid offer insights into potential structure-activity relationships for thiadiazole-containing compounds. The ethyl substituent on one thiadiazole ring likely influences the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological targets . This lipophilic group may enhance membrane permeability while the carboxylic acid provides a hydrophilic component, creating an amphiphilic molecule.
The amide linkage between the two thiadiazole rings introduces conformational flexibility while maintaining hydrogen bonding capabilities . This structural arrangement may allow the compound to adopt specific conformations necessary for interaction with biological targets such as enzymes or receptors. The propanoic acid side chain provides spatial separation between the thiadiazole ring and the carboxylic acid group, potentially allowing for optimal positioning in binding pockets.
From a drug design perspective, this compound represents a modular structure where each component (ethyl group, thiadiazole rings, amide linkage, propanoic acid chain) could be modified to tune properties such as:
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Lipophilicity and aqueous solubility
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Metabolic stability
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Target selectivity
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Pharmacokinetic profile
These structure-activity considerations make 3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid a valuable scaffold for medicinal chemistry exploration.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid belongs to a broader family of thiadiazole-containing compounds with varying substituents and linking groups. While the search results don't provide direct information on specific analogs, they do reference a structurally related compound: 2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid (CAS: 337962-93-3) . This related compound shares the 5-ethyl-1,3,4-thiadiazol-2-yl moiety and an amide linkage but features a significantly different carbon skeleton with cyclopentyl and pentanoic acid groups.
Other potential structural analogs might include:
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Compounds with varied alkyl chain lengths on the thiadiazole ring (methyl, propyl instead of ethyl)
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Derivatives with modified propanoic acid chains (extended, shortened, or functionalized)
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Compounds with alternative linking groups between the thiadiazole rings
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Analogs with additional substituents on either thiadiazole ring
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